molecular formula C10H13ClN4 B1411821 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1424941-66-1

4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B1411821
CAS RN: 1424941-66-1
M. Wt: 224.69 g/mol
InChI Key: PEPTVDCZWBRHJG-UHFFFAOYSA-N
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Description

“4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound . It is a part of the pyrazolo[3,4-d]pyrimidine family, which has been studied for its potential as CDK2 inhibitors, a target for cancer treatment .


Molecular Structure Analysis

The molecular formula of “4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine” is C11H14N3Cl1 . More detailed structural information or a molecular model could not be found in the available resources.


Physical And Chemical Properties Analysis

The compound is a solid . Unfortunately, more specific physical and chemical properties such as density, melting point, and boiling point could not be found in the available resources.

Scientific Research Applications

Synthesis and Intermediate Applications

4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a compound used in chemical syntheses. Its close analog, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, is synthesized from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This compound serves as a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which have potential pharmacological properties (Ogurtsov & Rakitin, 2021).

Structural Characterization and Nucleophilic Substitution

The nucleophilic substitution of this compound with methylamine leads to the production of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The synthesized compound’s structure is confirmed through various analytical techniques, including NMR and IR spectroscopy (Ogurtsov & Rakitin, 2021).

Biological Activity

4-Substituted pyrazolo[3,4-d]pyrimidine nucleosides, related to this compound, exhibit significant antitumor activity. Alterations in the amino substituent of these nucleosides correlate with changes in their antitumor effectiveness (Bhat et al., 1981).

Application in Heterocyclic Chemistry

Studies in heterocyclic chemistry involve the synthesis of pyrazolo[3,4-d]pyrimidines with amino groups in different positions, including derivatives of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Some of these compounds show diuretic and cardiac activity, while others inhibit tumor growth (Schmidt et al., 1959).

Antiviral and Antitumor Activities

Pyrazolo[3,4-d]pyrimidine-4(5H)-selone ribonucleosides, derived from similar compounds, are prepared as potential antiparasitic agents. These compounds exhibit significant activity against certain viruses and tumor cells in vitro (Ugarkar et al., 1984).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, which may include derivatives of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, exhibit A1 adenosine receptor affinity. These compounds are synthesized and tested for their receptor affinity, showing varying degrees of activity (Harden et al., 1991).

Mechanism of Action

While the specific mechanism of action for “4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine” is not mentioned, compounds in the pyrazolo[3,4-d]pyrimidine family have been found to inhibit CDK2, a protein kinase that is a potential target for cancer treatment .

Safety and Hazards

The compound has been classified as having Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, and Skin Irrit. 2 hazards . Precautionary measures include avoiding release to the environment and wearing protective gloves/eye protection .

properties

IUPAC Name

4-chloro-1-methyl-3-(2-methylpropyl)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4/c1-6(2)4-7-8-9(11)12-5-13-10(8)15(3)14-7/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPTVDCZWBRHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN(C2=C1C(=NC=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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